3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide

Übersicht

Beschreibung

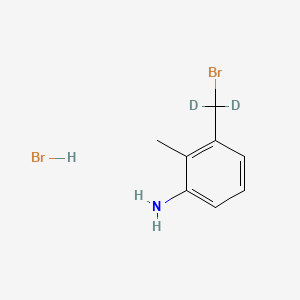

3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide: is a deuterium-labeled compound with the molecular formula C8H8D2BrN.HBr and a molecular weight of 283.00 . This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or hydrobromic acid in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of deuterium oxide (D2O) is common to introduce the deuterium atoms into the molecule .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The amino group in the compound can participate in oxidation and reduction reactions, altering its oxidation state.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as 3-Amino-2-methylbenzyl alcohol if hydroxide is the nucleophile.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

-

Isotope Labeling:

- The deuterium labeling allows for precise tracking in chemical reactions, making it valuable for studying reaction mechanisms and kinetics.

- It is used in nuclear magnetic resonance (NMR) spectroscopy to elucidate molecular structures.

-

Synthesis of Complex Molecules:

- It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

-

Metabolic Studies:

- The compound is employed to trace metabolic pathways, providing insights into biochemical processes.

- It aids in understanding enzyme-substrate interactions and protein-ligand binding dynamics.

-

Neuroprotective Research:

- Studies indicate that similar compounds can inhibit monoamine oxidase (MAO), suggesting potential applications in treating neurodegenerative diseases.

Medicine

-

Drug Development:

- Utilized in pharmacokinetic studies to track drug distribution and metabolism, essential for developing effective therapeutics.

- Its unique structure allows for the exploration of new drug candidates targeting specific biological pathways.

-

Diagnostic Imaging:

- The compound's properties make it suitable for use in imaging techniques, enhancing the visualization of biological processes in vivo.

Industry

- Quality Control:

- Acts as a reference material in quality control processes, ensuring consistency and reliability in chemical manufacturing.

- Standardization Processes:

- Employed in the synthesis of other complex molecules, facilitating the development of new materials and compounds.

The biological activity stems from its ability to interact with various biological targets through its functional groups:

- Monoamine Oxidase Inhibition: Linked to neuroprotective effects.

- Dopamine Receptor Activity: Suggests potential roles in managing conditions like Parkinson's disease.

- Antiviral Properties: Some brominated compounds exhibit antiviral activities, warranting further investigation.

Case Studies and Research Findings

-

Neuroprotective Effects:

- Research demonstrated that derivatives exhibited neuroprotective effects against oxidative stress in neuroblastoma cells, indicating potential therapeutic applications.

-

Anticancer Potential:

- Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells, suggesting avenues for cancer treatment research.

-

Pharmacokinetics:

- Preliminary studies indicate favorable pharmacokinetic profiles for related compounds, including good absorption and distribution characteristics critical for therapeutic efficacy.

| Property | Value |

|---|---|

| Density | 1.5 g/cm³ |

| Boiling Point | 257 °C |

| Flash Point | 109.3 °C |

This table summarizes key physical properties relevant to the compound's application in research settings.

Wirkmechanismus

The mechanism of action of 3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions. The bromide ion can participate in various biochemical reactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

2-Methylbenzyl Bromide: Similar in structure but lacks the amino group and deuterium labeling.

3-Amino-2-methylbenzyl Alcohol: Similar but without the bromide and deuterium atoms.

Uniqueness:

- The presence of deuterium atoms makes 3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide unique for isotopic labeling studies.

- The combination of amino and bromide groups allows for diverse chemical reactions and applications .

Biologische Aktivität

3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide is a chemical compound with significant implications in biological research and medicinal chemistry. Its unique structure, which includes a brominated aromatic system and an amino group, allows it to interact with various biological targets. This article delves into its biological activity, mechanisms of action, and potential applications based on existing research.

- Chemical Formula : C8H11Br2N

- Molecular Weight : 251.09 g/mol

- Density : 1.5 g/cm³

- Boiling Point : 257 °C

- Flash Point : 109.3 °C

These properties indicate that the compound is stable under standard laboratory conditions, which is crucial for its application in biological studies.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets through its functional groups. The amino group can participate in hydrogen bonding, enhancing the compound's binding affinity to proteins and receptors involved in various biochemical pathways. The bromine atoms may also facilitate interactions through halogen bonding, which can influence the compound's pharmacological profile.

Target Interactions

Research indicates that compounds similar to this compound often target:

- Monoamine Oxidase (MAO) : Inhibition of MAO has been linked to neuroprotective effects and potential applications in treating neurodegenerative diseases.

- Dopamine Receptors : Compounds with similar structures have shown activity at dopamine receptors, suggesting a possible role in managing conditions like Parkinson's disease.

- Antiviral Activity : Some brominated compounds exhibit antiviral properties, making them candidates for further investigation in viral pathogenesis.

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that derivatives of similar structures exhibited neuroprotective effects against oxidative stress in neuroblastoma cells. This suggests that this compound could be evaluated for its potential in neuroprotection.

- Anticancer Potential : Compounds with brominated aromatic systems have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. Further research could elucidate the specific pathways involved.

- Pharmacokinetics : Preliminary studies on related compounds indicate favorable pharmacokinetic profiles, including good absorption and distribution characteristics, which are critical for therapeutic efficacy.

Data Table of Biological Activity

Eigenschaften

IUPAC Name |

3-[bromo(dideuterio)methyl]-2-methylaniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c1-6-7(5-9)3-2-4-8(6)10;/h2-4H,5,10H2,1H3;1H/i5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHHMAHTMXMBDI-QPMNBSDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C(=CC=C1)N)C)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57414-77-4 | |

| Record name | Benzenamine, 3-(bromomethyl-d2)-2-methyl-, hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57414-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.